3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione
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Overview
Description
3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione is a chemical compound that belongs to the class of imidazolidine derivatives This compound is characterized by the presence of an imidazolidine ring substituted with a 2-aminoethyl group and two phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione typically involves the reaction of 2-aminoethylamine with 5,5-diphenylhydantoin under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires heating to facilitate the formation of the imidazolidine ring. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The aminoethyl group and phenyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out under controlled temperature and pH conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with catalysts such as Lewis acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine derivatives with different functional groups, while substitution reactions can produce a variety of substituted imidazolidine compounds.
Scientific Research Applications
3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting neurological disorders.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Studies: Research into its biological activity includes investigations into its potential as an enzyme inhibitor or receptor modulator.
Industrial Applications: The compound’s stability and reactivity make it useful in various industrial processes, including the synthesis of polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity. The phenyl groups contribute to the compound’s overall stability and binding affinity. Pathways involved in its mechanism of action may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
3-(2-Aminoethyl)indole: Shares the aminoethyl group but differs in the core structure, leading to different chemical and biological properties.
5,5-Diphenylhydantoin: Similar in having diphenyl groups but lacks the aminoethyl substitution, resulting in distinct reactivity and applications.
2-Aminoethylpiperazine: Contains the aminoethyl group but has a piperazine ring instead of an imidazolidine ring, affecting its chemical behavior.
Uniqueness
3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione is unique due to the combination of its imidazolidine ring with aminoethyl and diphenyl substitutions
Properties
IUPAC Name |
3-(2-aminoethyl)-5,5-diphenylimidazolidine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2/c18-11-12-20-15(21)17(19-16(20)22,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,18H2,(H,19,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXNWQATJWMFRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCN)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698707 |
Source
|
Record name | 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14046-88-9 |
Source
|
Record name | 3-(2-Aminoethyl)-5,5-diphenylimidazolidine-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698707 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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